molecular formula C19H14N2O5 B11694098 N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide

Katalognummer: B11694098
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: AGKCASJKRSIWPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide is an organic compound that features both hydroxyl and nitro functional groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide typically involves a multi-step process:

    Coupling Reaction: The formation of an ether bond between the nitrophenol and a benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or tin(II) chloride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-hydroxyphenyl)-3-(4-aminophenoxy)benzamide: Similar structure but with an amine group instead of a nitro group.

    N-(4-methoxyphenyl)-3-(4-nitrophenoxy)benzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide is unique due to the presence of both hydroxyl and nitro groups, which can participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C19H14N2O5

Molekulargewicht

350.3 g/mol

IUPAC-Name

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide

InChI

InChI=1S/C19H14N2O5/c22-16-8-4-14(5-9-16)20-19(23)13-2-1-3-18(12-13)26-17-10-6-15(7-11-17)21(24)25/h1-12,22H,(H,20,23)

InChI-Schlüssel

AGKCASJKRSIWPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.